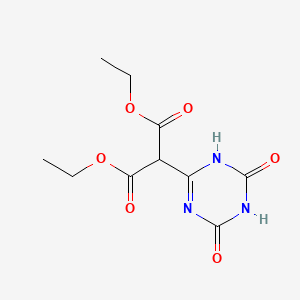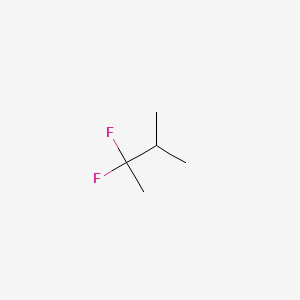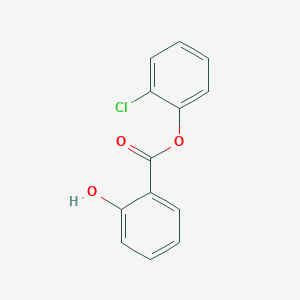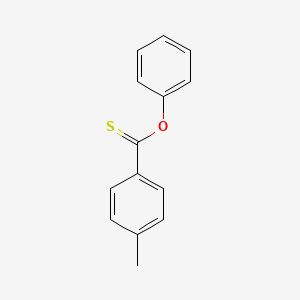
O-Phenyl 4-methylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phenyl 4-methylbenzene-1-carbothioate is an organic compound that belongs to the class of aromatic thioesters This compound is characterized by the presence of a phenyl group and a 4-methylbenzene group attached to a carbothioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl 4-methylbenzene-1-carbothioate typically involves the reaction of 4-methylbenzenethiol with phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-Methylbenzenethiol+Phenyl chloroformate→O-Phenyl 4-methylbenzene-1-carbothioate+HCl
The reaction is usually conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
O-Phenyl 4-methylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or alcohols.
Substitution: The phenyl and 4-methylbenzene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
O-Phenyl 4-methylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O-Phenyl 4-methylbenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific biochemical pathway involved. The carbothioate group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
O-Phenyl benzene-1-carbothioate: Lacks the 4-methyl group, which may affect its reactivity and applications.
O-Phenyl 4-chlorobenzene-1-carbothioate:
Uniqueness
O-Phenyl 4-methylbenzene-1-carbothioate is unique due to the presence of both phenyl and 4-methylbenzene groups, which can influence its reactivity and interactions with other molecules. The combination of these groups with the carbothioate functional group provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
CAS No. |
52322-79-9 |
|---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
O-phenyl 4-methylbenzenecarbothioate |
InChI |
InChI=1S/C14H12OS/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
CMBCZIVSSKBCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
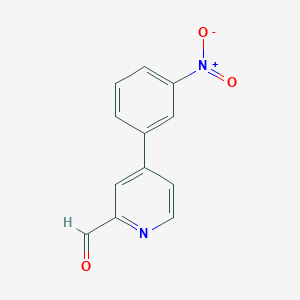
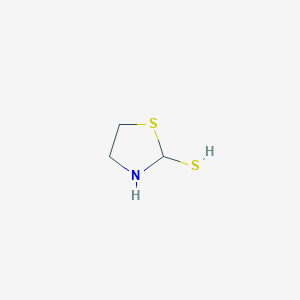
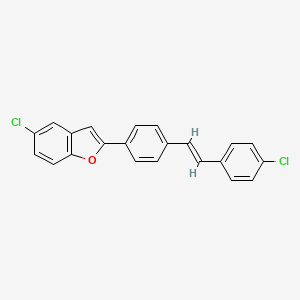
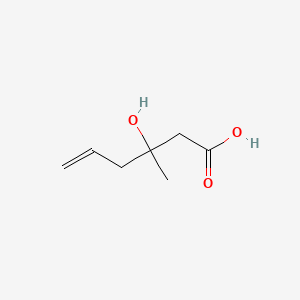
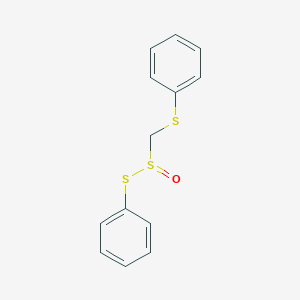


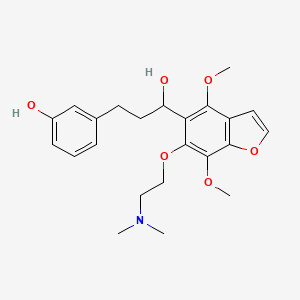
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
